[(3S)-3-Aminotutyl](methyl)amine hydrochloride [(3S)-3-Aminotutyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753972
InChI: InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
SMILES: CC(CCNC)N.Cl
Molecular Formula: C5H15ClN2
Molecular Weight: 138.64 g/mol

[(3S)-3-Aminotutyl](methyl)amine hydrochloride

CAS No.:

Cat. No.: VC13753972

Molecular Formula: C5H15ClN2

Molecular Weight: 138.64 g/mol

* For research use only. Not for human or veterinary use.

[(3S)-3-Aminotutyl](methyl)amine hydrochloride -

Specification

Molecular Formula C5H15ClN2
Molecular Weight 138.64 g/mol
IUPAC Name (3S)-1-N-methylbutane-1,3-diamine;hydrochloride
Standard InChI InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key BBNPTHHQFPNNFD-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](CCNC)N.Cl
SMILES CC(CCNC)N.Cl
Canonical SMILES CC(CCNC)N.Cl

Introduction

Synthesis Methods

The synthesis of (3S)-3-Aminotutylamine hydrochloride typically involves reductive amination reactions, where an aldehyde or ketone is converted into an imine, which is then reduced to form the amine. This process can be facilitated by reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in solvents like methanol or ethanol.

Chemical Reactions

  • Reductive Amination: Forms secondary and tertiary amines by reacting with aldehydes and ketones.

  • Substitution Reactions: Reacts with alkyl halides to form substituted amines.

  • Oxidation and Reduction: Can be oxidized to imines or reduced to primary amines.

Pharmaceutical Applications

Chiral amines like (3S)-3-Aminotutylamine hydrochloride are crucial in drug development, serving as building blocks for synthesizing various drug candidates. They are particularly useful in the synthesis of antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems effectively.

Enantioselective Synthesis

These compounds are employed as chiral auxiliaries or ligands in asymmetric synthesis, leading to high yields of desired enantiomers. This is essential for producing optically active compounds with specific biological activities.

Mechanism of Action

The compound interacts with molecular targets such as enzymes and receptors, forming imines with aldehydes and ketones, which are then reduced to form amines. This process is crucial in various biochemical pathways and synthetic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaApplications
MethylamineCH3NH2Industrial applications, simpler reactivity
EthylamineC2H5NH2Industrial uses, similar properties but different applications
Dimethylamine(CH3)2NHSimilar chemical behavior, different applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator